REACTION_CXSMILES
|
[I:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=1.IC.[C:12](=O)([O-])[O-].[K+].[K+].CN(C=O)C>O>[I:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([O:9][CH3:12])=[O:8])[CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=CS1)C(=O)O
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (hexane/EtOAc)
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=CS1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.62 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |